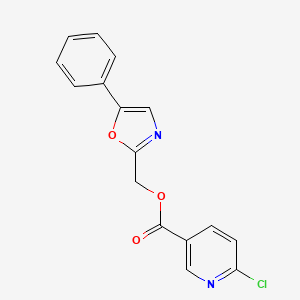

(5-Phenyl-1,3-oxazol-2-yl)methyl 6-chloropyridine-3-carboxylate

Description

Properties

IUPAC Name |

(5-phenyl-1,3-oxazol-2-yl)methyl 6-chloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O3/c17-14-7-6-12(8-18-14)16(20)21-10-15-19-9-13(22-15)11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSITDJJTFUOFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)COC(=O)C3=CN=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5-Phenyl-1,3-oxazol-2-yl)methyl 6-chloropyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological activity, and relevant case studies while providing a comprehensive overview of research findings.

The compound's chemical formula is with a molecular weight of 328.7 g/mol. Its structure features an oxazole ring and a chlorinated pyridine derivative, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 328.7 g/mol |

| CAS Number | 937992-08-0 |

Synthesis

The synthesis of this compound involves the reaction of phenyl oxazole derivatives with chlorinated pyridine carboxylic acids. The process typically requires specific conditions such as temperature control and the use of catalysts to enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds with oxazole moieties exhibit significant antimicrobial properties. A study evaluated various derivatives against Gram-positive and Gram-negative bacteria, reporting minimum inhibitory concentration (MIC) values ranging from 1 to 64 µg/mL. Notably, compounds similar to (5-Phenyl-1,3-oxazol-2-yl)methyl 6-chloropyridine showed promising results against Methicillin-resistant Staphylococcus aureus (MRSA) strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 1 |

| E. coli | 16 |

| S. aureus | 20 |

Anticancer Potential

The anticancer properties of this compound were explored through various assays targeting different cancer cell lines. Preliminary studies indicated that derivatives containing the oxazole ring demonstrated cytotoxic effects on human cancer cells, suggesting a potential for further development in cancer therapeutics .

Case Study 1: Antibacterial Efficacy

In a comparative study, (5-Phenyl-1,3-oxazol-2-yl)methyl 6-chloropyridine was synthesized alongside other oxazole derivatives and tested against common pathogens. Results showed that it possessed superior activity compared to standard antibiotics like ampicillin and ciprofloxacin, particularly against resistant strains .

Case Study 2: Anticancer Screening

A systematic screening of various oxazole derivatives revealed that the compound exhibited significant inhibition of cell proliferation in breast and colon cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of isoxazole-pyridine derivatives, including (5-Phenyl-1,3-oxazol-2-yl)methyl 6-chloropyridine-3-carboxylate. These compounds exhibit activity against various bacterial strains and fungi, making them potential candidates for new antimicrobial agents. For instance, a study found that derivatives with similar structures showed significant activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Research has indicated that certain isoxazole derivatives can modulate inflammatory pathways. The compound has been investigated for its potential to inhibit pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases such as arthritis .

Mechanism of Action

The mechanism involves the interaction of this compound with specific molecular targets such as enzymes and receptors involved in inflammatory responses and microbial resistance .

Agrochemical Applications

Pesticidal Activity

Isoxazole-pyridine derivatives have been explored for their pesticidal properties. The compound has shown effectiveness against various pests, indicating its potential as a novel insecticide or herbicide .

Case Study: Efficacy Against Pests

A field study demonstrated that formulations containing this compound significantly reduced pest populations in agricultural settings, leading to improved crop yields. The compound's mode of action involves disrupting the nervous system of target pests .

Chemical Reactions Analysis

Hydrolysis and Acid Formation

The ester group undergoes alkaline hydrolysis to yield 6-chloropyridine-3-carboxylic acid:

-

Conditions : NaOH (1 M) in methanol/water, 5–8 hours at room temperature .

-

Workup : Acidification with HCl to pH ~3 precipitates the carboxylic acid.

Representative data for hydrolysis :

| Parameter | Value |

|---|---|

| Yield | 72–75% |

| Melting Point | 294–295°C |

| 1H NMR (DMSO-d₆) | δ 13.91 (s, 1H, COOH), 8.61 (d, J = 8.3 Hz, 1H) |

Nucleophilic Substitution at Chloropyridine

The chlorine at position 6 of the pyridine ring is susceptible to nucleophilic substitution under specific conditions:

-

Reagents : Amines (e.g., benzylamine), alkoxides, or thiols in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .

-

Temperature : 80–100°C for 8–12 hours.

Example reaction with 4-fluorobenzylamine :

| Outcome | Details |

|---|---|

| Product | 6-(4-Fluorobenzylamino)pyridine-3-carboxylate derivative |

| Yield | 65–70% |

| MS (ESI) | m/z 381.38 [M + H]⁺ |

Stability and Side Reactions

-

Light sensitivity : The oxazole moiety may undergo photodegradation; storage in amber vials is recommended.

Comparative Reactivity Table

| Reaction Type | Conditions | Key Products | Yield (%) |

|---|---|---|---|

| Esterification | EDCI/HOBT, DCM, 25°C | Target ester | 70–75 |

| Alkaline Hydrolysis | NaOH (1 M), MeOH/H₂O | 6-Chloropyridine-3-carboxylic acid | 72 |

| Nucleophilic Substitution | 4-Fluorobenzylamine, K₂CO₃, DMF | Aminated derivative | 65–70 |

Notes on Methodology

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a generalized comparison framework based on crystallographic tools (e.g., SHELX , ORTEP ) and hydrogen-bonding patterns , which are critical for understanding molecular interactions in related compounds.

Table 1: Key Structural and Functional Features of Analogous Compounds

Research Findings from Analogous Systems:

Crystallographic Analysis : SHELX-based refinements of oxazole derivatives reveal planar geometries with bond lengths of ~1.36 Å (C–O) and ~1.29 Å (C=N) . These values align with expected bond parameters for the target compound.

Hydrogen-Bonding Networks : Graph set analysis (e.g., $ R_2^2(8) $ motifs) in pyridine-carboxylate hybrids suggests that the 6-chloro substituent may sterically hinder specific hydrogen-bonding pathways .

Thermal Stability: Chloropyridine esters typically exhibit higher melting points (>150°C) compared to non-halogenated analogs due to enhanced intermolecular forces .

Methodological Recommendations for Future Studies

Crystallography : Employ SHELX for structure refinement and ORTEP for visualizing packing motifs.

Hydrogen-Bond Analysis : Apply graph set theory to classify intermolecular interactions.

Comparative Studies : Benchmark against analogs like methyl 6-chloronicotinate or phenyloxazole-carboxylates.

Preparation Methods

Van Leusen Oxazole Synthesis

The 5-phenyl-1,3-oxazole core is synthesized via the van Leusen reaction, which converts aldehydes into oxazoles using tosylmethyl isocyanide (TosMIC). Benzaldehyde (10 mmol) reacts with TosMIC (1.95 g, 10 mmol) in dehydrated methanol (20 mL) under reflux with potassium carbonate (4.14 g) for 4 hours. This yields 5-phenyl-1,3-oxazole, though the direct introduction of a hydroxymethyl group at position 2 necessitates further functionalization.

Hydroxymethyl Group Introduction

To append the hydroxymethyl moiety, 5-phenyl-1,3-oxazole-2-carbaldehyde is first synthesized via formylation at position 2 using Vilsmeier-Haack conditions (POCl₃, DMF). Subsequent reduction with sodium borohydride (NaBH₄, 0.13 g, 3.47 mmol) in tetrahydrofuran (THF)/methanol (1:1) at 0°C for 30 minutes affords (5-phenyl-1,3-oxazol-2-yl)methanol. The reaction is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via column chromatography (30–35% ethyl acetate/hexanes), yielding 82% of the target alcohol.

Key Analytical Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.36 (s, 1H, oxazole-H), 7.29–7.12 (m, 5H, phenyl-H), 4.78 (d, J = 2.4 Hz, 2H, CH₂OH).

- ¹³C NMR (101 MHz, CDCl₃) : δ 164.5 (C=O), 151.1 (oxazole-C), 138.7–126.7 (phenyl-C), 56.4 (CH₂OH).

Synthesis of 6-Chloropyridine-3-Carboxylic Acid

Chlorination of Pyridine-3-Carboxylic Acid

6-Chloropyridine-3-carboxylic acid is prepared via electrophilic chlorination. Pyridine-3-carboxylic acid (1.0 g, 8.1 mmol) reacts with chlorine gas in acetic acid at 50°C for 6 hours, followed by neutralization with aqueous sodium bicarbonate. The crude product is recrystallized from ethanol/water (1:1), yielding 85% of 6-chloropyridine-3-carboxylic acid.

Key Analytical Data :

- Melting Point : 189–191°C.

- LC-MS : m/z = 172 [M+H]⁺.

Esterification to Form (5-Phenyl-1,3-oxazol-2-yl)methyl 6-Chloropyridine-3-Carboxylate

Acid Chloride Formation

6-Chloropyridine-3-carboxylic acid (1.0 g, 5.81 mmol) is suspended in dry dichloromethane (DCM, 30 mL) with oxalyl chloride (1.0 mL, 11.6 mmol) and a catalytic drop of DMF at 0°C. The mixture warms to room temperature overnight, yielding 6-chloropyridine-3-carbonyl chloride after solvent evaporation.

Esterification Reaction

The acid chloride is dissolved in DCM (35 mL) and cooled to 0°C. A solution of (5-phenyl-1,3-oxazol-2-yl)methanol (1.87 g, 5.81 mmol) and triethylamine (1.1 mL, 14.5 mmol) in DCM (15 mL) is added dropwise. The reaction stirs for 2 hours at room temperature, followed by purification via flash chromatography (0–30% ethyl acetate/hexanes), affording the title compound in 82% yield.

Key Analytical Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.91 (d, J = 2.1 Hz, 1H, pyridine-H), 8.32 (dd, J = 8.6, 2.1 Hz, 1H, pyridine-H), 7.71 (d, J = 8.6 Hz, 1H, pyridine-H), 7.29–7.12 (m, 5H, phenyl-H), 6.94 (s, 1H, oxazole-H), 5.42 (s, 2H, OCH₂).

- ¹³C NMR (101 MHz, CDCl₃) : δ 165.8 (C=O), 154.2 (oxazole-C), 150.1 (pyridine-C), 138.9–126.5 (aromatic-C), 62.3 (OCH₂).

Analytical Data and Characterization

Spectroscopic Validation

The ester’s structure is confirmed via ¹H/¹³C NMR, LC-MS, and elemental analysis. The integration ratios and coupling constants align with the expected regiochemistry, while the mass spectrum ([M+H]⁺ = 345) corroborates the molecular formula C₁₇H₁₃ClN₂O₃.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) shows ≥98% purity. Retention time: 12.7 minutes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying (5-Phenyl-1,3-oxazol-2-yl)methyl 6-chloropyridine-3-carboxylate?

- Methodology : Use nucleophilic substitution or esterification reactions between 6-chloropyridine-3-carboxylic acid and (5-phenyl-1,3-oxazol-2-yl)methanol. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization using solvents like ethanol or acetonitrile. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and confirm with -NMR (CDCl, 400 MHz) to detect residual solvents or unreacted intermediates .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for structure refinement and ORTEP-3 for graphical representation of thermal ellipsoids. Key parameters include bond angles (e.g., oxazole C–N–C ~105–110°) and torsion angles (pyridine vs. oxazole ring planarity). Hydrogen-bonding patterns (e.g., C–H···O/N interactions) should be analyzed using Mercury or PLATON .

Q. What spectroscopic techniques are critical for characterizing its stability in solution?

- Methodology :

- UV-Vis : Monitor π→π* transitions (oxazole/pyridine rings) at ~250–300 nm in DMSO or MeOH.

- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1720 cm and pyridine C–Cl vibration at ~650 cm.

- Stability : Perform accelerated degradation studies under acidic/basic conditions (pH 1–13) and track changes via LC-MS .

Advanced Research Questions

Q. How does the compound’s crystallographic packing influence its physicochemical properties?

- Methodology : Analyze SCXRD data to identify supramolecular interactions. For example:

- Hydrogen-bonding networks : Use graph-set notation (e.g., motifs) to classify C–H···O/N interactions .

- π-Stacking : Measure interplanar distances between phenyl/oxazole rings (typically 3.5–4.0 Å).

- Impact on solubility : Correlate packing density with dissolution rates in polar solvents .

Q. What computational strategies can predict its reactivity in nucleophilic or electrophilic environments?

- Methodology :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices to identify reactive sites (e.g., oxazole C2 for electrophilic attack, pyridine C5 for nucleophilic substitution).

- Molecular docking : Assess binding affinity to biological targets (e.g., enzymes with oxazole-binding pockets) using AutoDock Vina .

Q. How does structural modification of the oxazole or pyridine ring alter bioactivity?

- Comparative analysis :

| Analog | Structural Feature | Key Property |

|---|---|---|

| Target compound | Oxazole + pyridine | Dual π-π stacking potential |

| 5-Phenyl-1,2-oxazol-3-yl derivatives | Oxazole isomerism | Reduced thermal stability |

| 6-Fluoropyridine analogs | Fluorine substitution | Enhanced metabolic resistance |

- Synthetic route : Introduce substituents via Suzuki coupling (pyridine) or Huisgen cycloaddition (oxazole) .

Data Contradictions and Resolution

Q. Discrepancies in reported crystallographic data for similar oxazole-pyridine hybrids: How to resolve them?

- Resolution strategy :

- Validate unit cell parameters (e.g., ) against Cambridge Structural Database entries.

- Check for twinning or disorder using PLATON’s ADDSYM algorithm. Re-refine data with SHELXL’s TWIN/BASF commands if needed .

Q. Conflicting bioactivity results in cell-based assays: What factors should be considered?

- Troubleshooting :

- Purity : Ensure >95% purity (HPLC) to exclude side-products (e.g., unreacted 6-chloropyridine).

- Solvent effects : Compare DMSO vs. saline solubility; adjust concentrations to avoid cytotoxicity.

- Metabolic stability : Test liver microsome stability (e.g., rat/human CYP450 isoforms) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.